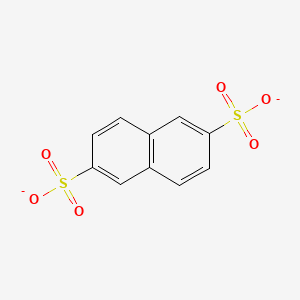
naphthalene-2,6-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
naphthalene-2,6-disulfonate is an organic compound with the molecular formula C10H6(SO3Na)2. It is a disodium salt of naphthalene-2,6-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
naphthalene-2,6-disulfonate can be synthesized through the sulfonation of naphthalene using sulfuric acid. The process involves heating naphthalene with sulfuric acid at high temperatures, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 2,6-naphthalenedisulfonate often involves the use of cationic exchange resins to convert disodium 2,6-naphthalenedisulfonate into 2,6-naphthalenedisulfonic acid, which is then used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into naphthalene derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for specific transformations .
Major Products Formed
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, naphthalene derivatives, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
naphthalene-2,6-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-naphthalenedisulfonate involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthalenedisulfonate
- 2,7-Naphthalenedisulfonate
- 1,6-Naphthalenedisulfonate
Uniqueness
naphthalene-2,6-disulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonates. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalysis and materials science .
Propriétés
Formule moléculaire |
C10H6O6S2-2 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |
Clé InChI |
FITZJYAVATZPMJ-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















